2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride

Lipophilicity Drug Design Membrane Permeability

Generic phenyl sulfonyl chlorides fail to capture indane-specific binding geometry and lipophilicity (ΔLogP +0.7) required for NaV1.7 or carbonic anhydrase isoform selectivity. This bicyclic building block (C₁₁H₁₃ClO₂S, MW 244.74) provides: • Conformationally restricted scaffold validated in 5-HT₆ agonists (Ki ≥4.5 nM) and CA inhibitors (sub-nM) • Unambiguous 2-indanyl regioisomer for confident SAR attribution • ≥95% purity, stable powder, 4°C storage. Direct from BenchChem stock.

Molecular Formula C11H13ClO2S
Molecular Weight 244.74 g/mol
CAS No. 1803586-52-8
Cat. No. B1433597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride
CAS1803586-52-8
Molecular FormulaC11H13ClO2S
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl
InChIInChI=1S/C11H13ClO2S/c12-15(13,14)6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2
InChIKeyQZUYZUXKFXWPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride – Physicochemical Overview


2-(2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride (CAS 1803586-52-8) is a bicyclic sulfonyl chloride building block comprising an indane (benzocyclopentane) core linked via an ethylene spacer to a reactive sulfonyl chloride group. It has a molecular formula of C₁₁H₁₃ClO₂S and a molecular weight of 244.74 g/mol [1]. The compound is supplied as a powder with a purity of ≥95%, requiring storage at 4 °C and classified under GHS as corrosive (H314) . Its computed XLogP3-AA value is 3.0, indicating moderate lipophilicity useful for membrane-permeable derivative design [1]. As a sulfonyl chloride, it serves as a versatile electrophilic reagent for introducing the 2-(indan-2-yl)ethanesulfonyl moiety into sulfonamides, sulfonate esters, and related pharmacophores [2].

Workflow Electrophilic sulfonylation reagent for amines, alcohols, and pharmacophore installation
Scaffold Indane-based bicyclic core imparts conformational restriction and moderate lipophilicity
Handling Research-grade powder; refrigerated, moisture-protected storage recommended

2-(2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride: Why Substitution Fails


Sulfonyl chlorides are not functionally interchangeable; their reactivity, steric profile, and the physicochemical properties of their derived sulfonamides are governed by the R-group. The indan-2-yl-ethyl substituent in this compound confers a unique combination of enhanced lipophilicity (ΔXLogP3 ≈ +0.7 vs. 2-phenylethane-1-sulfonyl chloride), increased molecular volume, and a conformationally restricted bicyclic scaffold that simple phenyl or linear alkyl analogs cannot replicate [1][2]. In drug discovery programs, including NaV1.7 ion channel inhibitors and carbonic anhydrase inhibitor series, indane-containing sulfonamides have demonstrated differentiated binding modes, isoform selectivity, and pharmacokinetic profiles compared to their phenyl counterparts—outcomes directly traceable to the indane scaffold’s distinct three-dimensional geometry and lipophilic character [3][4]. Consequently, substituting this compound with a generic analog risks altering lead optimization SAR, compromising target affinity, or introducing unpredictable metabolic liabilities.

Target 2-Phenylethane-1-sulfonyl chloride Indane scaffold increases lipophilicity and conformational restriction vs. simple phenyl; SAR and permeability may shift
Target Indane-5-sulfonyl chloride Ethylene spacer provides additional rotatable bonds and displaces the reactive site; steric accessibility and sulfonamide vector may differ
Target 1-Indanyl positional isomer 2-indanyl attachment yields symmetric, less hindered environment; regioisomeric mismatch may alter sulfonamide geometry and target binding

2-(2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride – Differentiation Evidence


Lipophilicity Advantage Over 2-Phenylethane-1-sulfonyl chloride

The target compound’s computed XLogP3-AA is 3.0, representing a Δ = +0.7 log unit increase over 2-phenylethane-1-sulfonyl chloride (XLogP3-AA = 2.3) [1][2]. This enhanced lipophilicity is attributable to the indane bicyclic system replacing a monocyclic phenyl ring, adding two methylene units and increasing the hydrocarbon surface area. Both compounds share an identical topological polar surface area (TPSA = 42.5 Ų), meaning the lipophilicity gain does not come at the cost of increased polarity.

Lipophilicity (XLogP3)
Head-to-head
Target: XLogP3 = 3.0
Comparator (phenyl): 2.3
Δ = +0.7; TPSA identical (42.5 Ų)
Indane core raises logP without increasing polarity
Computed values; confirm experimental permeability
Lipophilicity Drug Design Membrane Permeability

Molecular Weight & Flexibility vs. Indane-5-sulfonyl chloride

The target compound (MW = 244.74 g/mol) is 28.06 g/mol heavier than indane-5-sulfonyl chloride (CAS 52205-85-3, MW = 216.68 g/mol) due to the ethylene (–CH₂CH₂–) spacer between the indane core and the sulfonyl chloride group [1][2]. This spacer also increases the rotatable bond count from 1 to 3, providing greater conformational flexibility for the reactive sulfonyl chloride terminus while maintaining the indane scaffold’s rigidity. The computed XLogP3-AA also differs: 3.0 (target) vs. 2.8 (indane-5-sulfonyl chloride).

MW & Rotatable Bonds
Head-to-head
Target: 244.74 g/mol, 3 rot. bonds
Indane-5-SO₂Cl: 216.68 g/mol, 1 rot. bond
ΔMW = +28.06, ΔRotB = +2
Ethylene spacer adds flexibility and moves reactive site away from indane
Computational data; reactivity comparison to validate
Molecular Weight Fragment-Based Design Lead Optimization

Positional Isomer: 2-Indanyl vs. 1-Indanyl Attachment

The target compound features the ethanesulfonyl chloride chain attached at the 2-position of the indane ring, distinguishing it from its 1-indanyl positional isomer (CAS 1781060-23-8). Although both isomers share identical molecular formula (C₁₁H₁₃ClO₂S) and molecular weight, the 2-position attachment places the sulfonyl chloride group on the saturated carbon of the cyclopentane ring, resulting in a symmetric, less sterically hindered environment compared to the 1-position attachment on the asymmetric benzylic carbon adjacent to the aromatic ring [1]. The SMILES notation confirms this structural difference: target C1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl vs. 1-indanyl isomer ClS(=O)(=O)CCC1CCC2=CC=CC=C12 .

Attachment Position
Head-to-head
Target: 2-indanyl (C2 attachment)
Comparator: 1-indanyl isomer (C1 attachment)
Identical MW and formula, distinct connectivity
Regioisomer alters sulfonamide geometry and steric environment
Isomeric purity essential for SAR interpretation
Regioisomerism Steric Effects Reactivity

Binding Mode Advantages in Carbonic Anhydrase & Ion Channels

Indane-containing sulfonamides have been shown to adopt distinct binding poses in human carbonic anhydrase II (hCA II) compared to classical benzenesulfonamides, as evidenced by X-ray crystallography of indane-5-sulfonamide and indane-2-valproylamido-5-sulfonamide in complex with hCA II [1]. Furthermore, in NaV1.7 sodium channel inhibitor programs, systematic SAR studies demonstrated that replacing chroman or benzoxazine scaffolds with indane aryl sulfonamides altered potency, state-dependence, and selectivity profiles, with the indane scaffold contributing to improved lipophilic ligand efficiency [2]. Although direct data for the target compound itself are not yet published, these class-level findings establish that indane-bearing sulfonamides are not merely bioisosteric replacements for phenyl sulfonamides; they can redirect binding trajectories and modify isoform selectivity.

Binding Mode (Class-Level)
Class-level
Indane sulfonamides show distinct binding poses in hCA II (PDB 2qoa) vs. benzenesulfonamides; NaV1.7 indane series validated scaffold
Scaffold class validation; direct data for target compound to confirm
Indirect inference; experimental verification needed
Carbonic Anhydrase NaV1.7 Indane Scaffold Structure-Based Design

Supplier Purity & Storage Specifications

The compound is commercially supplied at ≥95% purity as a powder with specified storage at 4 °C, as listed by Sigma-Aldrich . This purity level is typical for research-grade sulfonyl chlorides; however, the explicit provision of storage conditions (4 °C, powder form) and hazard classification (H314 – causes severe skin burns and eye damage) provides actionable handling parameters that are not uniformly documented across all indane sulfonyl chloride analogs from smaller vendors. The MDL number MFCD28118259 and PubChem CID 86812181 enable unambiguous compound identity verification across procurement platforms [1].

Supplier Specs
Specification review
Purity ≥95% (powder), storage 4 °C, MDL MFCD28118259
Comparator indane-5-SO₂Cl: 97%, ambient storage
Cold storage may indicate higher hydrolytic sensitivity
Verify upon receipt; follow GHS H314 precautions
Purity Reproducibility Procurement Specifications

2-(2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride – Application Scenarios


CNS-Penetrant Sulfonamide Lead Generation

In medicinal chemistry programs targeting CNS receptors (e.g., 5-HT₆ serotonin receptors, dopamine D₃ receptors) where membrane permeability is critical, this compound offers a ΔXLogP3 of +0.7 over the phenyl analog, making it a strategic choice for synthesizing sulfonamide libraries with improved predicted blood-brain barrier penetration. The indane scaffold has been successfully employed in 5-HT₆ agonist series with Ki values ≥4.5 nM, demonstrating target engagement [1]. Researchers should prioritize this compound over 2-phenylethane-1-sulfonyl chloride when the initial SAR suggests that lipophilicity-driven potency improvements are achievable.

Carbonic Anhydrase Isoform-Selective Inhibitors

The indane sulfonamide class has established X-ray crystallographic evidence of distinct binding to carbonic anhydrase isoforms (hCA II, hCA VII, hCA XII, hCA XIV), with Ki values reaching sub-nanomolar potency [2][3]. This compound, as a precursor to indane-2-yl-ethanesulfonamides, enables exploration of the 2-position vector—complementary to the extensively studied indane-5-sulfonamide series—potentially accessing isoform selectivity pockets not available to ring-attached sulfonamides. The ethylene spacer provides an additional degree of freedom to orient the sulfonamide warhead within the CA active site.

NaV1.7 Pain Target SAR Expansion

Systematic SAR studies on NaV1.7 inhibitors have validated the indane aryl sulfonamide scaffold as a productive replacement for chroman and benzoxazine cores, with optimized compounds demonstrating robust oral efficacy in preclinical pain models [4]. This sulfonyl chloride building block allows medicinal chemists to install the indane-2-yl-ethanesulfonyl moiety in a single step onto amine-containing cores, accelerating the exploration of the indane vector in NaV1.7 programs where selectivity over the cardiac NaV1.5 isoform is paramount.

Positional Isomer-Controlled SAR

When conducting regioisomeric SAR studies, the unambiguous 2-indanyl attachment of this compound (vs. the 1-indanyl isomer, CAS 1781060-23-8) ensures that observed biological activity differences can be confidently attributed to the attachment position rather than isomeric impurities. This is critical in fragment-based drug discovery and chemical probe development, where regioisomeric purity directly impacts target engagement conclusions and patent claim scope .

Application
Selection Property
Validation Focus
CNS sulfonamide library design
Indane scaffold lipophilicity profile
Permeability and brain penetration assays
Carbonic anhydrase isoform profiling
2-position sulfonamide vector
Isoform selectivity and crystallography
NaV1.7 sodium channel inhibitor SAR
Indane aryl sulfonamide core
State-dependent inhibition and isoform selectivity
Regioisomeric SAR studies
Unambiguous 2-indanyl attachment
Isomeric purity and target engagement reproducibility
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